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Compound of Interest

Compound Name: 4'-Hydroxy-7-methoxyflavan

CAS No.: 27348-54-5

Cat. No.: B1199469 Get Quote

Executive Summary
The 4'-Hydroxy-7-methoxyflavan pharmacophore represents a privileged scaffold in

medicinal chemistry, balancing lipophilic bioavailability with specific hydrogen-bonding

capability.[1] Unlike the planar, electron-deficient Flavones (which often act as kinase inhibitors

via intercalation), the Flavan core (2-phenylchroman) possesses a non-planar, flexible C-ring.

This flexibility, combined with the 7-OMe/4'-OH substitution, optimizes the molecule for

interaction with estrogen receptors (ERs), tyrosinase enzymes, and oxidative stress pathways.

Key Therapeutic Drivers:

7-Methoxy Group (Region A): Enhances metabolic stability by blocking Phase II

glucuronidation at the 7-position; increases blood-brain barrier (BBB) permeability.[1]

4'-Hydroxy Group (Region B): Acts as the primary hydrogen bond donor (HBD) for receptor

affinity (e.g., ER-β, Tyrosinase active site) and radical scavenging.

Saturated C-Ring (Region C): Removes the Michael acceptor moiety (present in

chalcones/flavones), reducing non-specific toxicity while maintaining chiral specificity.
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The biological activity is strictly governed by the positioning of substituents on the 2-

phenylchroman skeleton.[1]

DOT Diagram 1: Core Scaffold & Numbering
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Caption: Numbering of the 4'-Hydroxy-7-methoxyflavan scaffold. The C2-C3 bond is

saturated, distinguishing it from Flavones.

Structure-Activity Relationship (SAR) Analysis
The A-Ring: 7-Methoxy Substitution
In natural flavonoids, the 7-position is typically a hydroxyl group (e.g., 7-hydroxyflavanone).[2]

Methylation at this position (7-OMe) induces distinct pharmacological shifts:

Metabolic Stability: The 7-OH is the primary site for rapid glucuronidation and sulfation in the

liver.[1] Methylation ("capping") extends the plasma half-life (

) significantly [1].[1]
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Lipophilicity: The methoxy group increases

, facilitating passive transport across cell membranes and the BBB. This is critical for
neuroprotective applications (e.g., BACE1 inhibition).

Electronic Effect: The electron-donating methoxy group activates the A-ring, stabilizing the

radical cation intermediate formed during antioxidant activity, though less effectively than a

free phenol.

The B-Ring: 4'-Hydroxy Substitution
The 4'-OH is the "warhead" of the molecule:[1]

Estrogen Receptor (ER) Binding: The 4'-OH mimics the phenolic A-ring of

-estradiol.[1] In the Flavan scaffold (specifically isoflavans like Equol, or flavans), this group
forms a critical hydrogen bond with Glu353/Arg394 in the ER ligand-binding domain [2].

Tyrosinase Inhibition: The 4'-OH acts as a competitive inhibitor substrate for tyrosinase (the

enzyme responsible for melanin synthesis).[1] It coordinates with the binuclear copper active

site.[1] Removal of this hydroxyl (or methylation to 4'-OMe) drastically reduces inhibitory

potency (

increases >10-fold) [3].[1]

The C-Ring: Saturation and Chirality[1]
Flavan vs. Flavone: The saturated C2-C3 bond in the Flavan allows the B-ring to rotate out

of plane relative to the A/C ring system.[1] This non-planarity is essential for fitting into

globular protein pockets (e.g., enzymes) rather than intercalating into DNA (which planar

Flavones tend to do).

Chirality at C2: The (2S)-enantiomer often exhibits superior biological activity in receptor-

mediated pathways compared to the (2R)-enantiomer, mimicking the stereochemistry of

natural biosynthetic precursors.[1]

DOT Diagram 2: SAR Logic Map
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Caption: Functional mapping of substituent effects on pharmacokinetics and

pharmacodynamics.

Experimental Protocols
Synthesis of 4'-Hydroxy-7-methoxyflavan
To synthesize the Flavan (reduced) target, a stepwise approach via the Chalcone and

Flavanone is required.[1] Direct condensation yields the Chalcone; cyclization yields the

Flavanone; reduction yields the Flavan.

Precursors:

Compound A: 2-Hydroxy-4-methoxyacetophenone (Provides A-Ring + 7-OMe).[1]

Compound B: 4-Hydroxybenzaldehyde (Provides B-Ring + 4'-OH).[1] Note: The 4-OH should

be protected (e.g., MOM or Benzyl) to prevent side reactions, then deprotected at the end.

Workflow:

Claisen-Schmidt Condensation:

Mix Compound A (1 eq) and Protected-Compound B (1 eq) in Ethanol.[1]

Add 50% KOH (aq) dropwise at 0°C. Stir at RT for 24h.
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Acidify with HCl to precipitate the Chalcone.[1]

Cyclization (Chalcone

Flavanone):

Reflux Chalcone in Ethanol with NaOAc (or H3PO4) for 6-12h.

Yields 7-Methoxy-4'-(protected-oxy)flavanone.[1]

Reduction (Flavanone

Flavan):

Step A (C=O reduction): Dissolve Flavanone in MeOH. Add

(excess) at 0°C. Stir 2h. This yields the Flavan-4-ol.[1][3]

Step B (Deoxygenation): Catalytic hydrogenation (

) in Acetic Acid/HCl to remove the 4-OH and reduce the double bond completely to the
Flavan.

Deprotection:

Remove protecting group (e.g., acid hydrolysis for MOM) to yield final 4'-Hydroxy-7-
methoxyflavan.[1]

Biological Assay: Tyrosinase Inhibition
This scaffold is a potent tyrosinase inhibitor (whitening agent).[1]

Protocol:

Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

Preparation: Dissolve test compound in DMSO (Final conc < 1%).

Incubation:
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Well A: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO (Control).[1]

Well B: 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.[1]

Incubate at 25°C for 10 min.

Reaction: Add 20 µL L-DOPA (10 mM) to initiate.

Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min.

Calculation:

[1]

DOT Diagram 3: Synthetic Pathway
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Caption: Stepwise synthesis from acetophenone precursors to the reduced flavan scaffold.

Comparative Data Summary
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Compound
Class

C-Ring State 7-OMe Effect 4'-OH Effect
Primary
Activity

Flavone
Double Bond +

C=O[1]

Planar;

Intercalation
Kinase Affinity

Anticancer

(Kinase Inhibitor)

Flavanone
Single Bond +

C=O
Flexible; Chiral H-Bonding

Anti-

inflammatory /

Antioxidant

Flavan
Single Bond +

CH2
High Lipophilicity Receptor Ligand

Estrogenic /

Tyrosinase

Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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